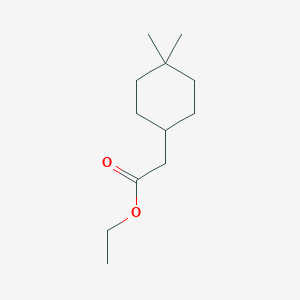

(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester

Description

Overview of Cyclohexyl Derivatives in Organic Chemistry Research

The cyclohexane (B81311) ring is a ubiquitous structural motif in organic chemistry, valued for its conformational complexity and its presence in a vast number of natural and synthetic compounds. As a saturated carbocycle, its derivatives are fundamental building blocks in fields ranging from pharmaceuticals to materials science. Research has shown that cyclohexane-containing compounds are integral to a number of drugs, vitamins, and antibiotics. spcmc.ac.in The specific arrangement of substituents on the cyclohexane ring gives rise to stereoisomers, whose distinct three-dimensional structures can lead to different biological activities and physical properties.

A central concept in the study of cyclohexyl derivatives is conformational analysis, which examines the spatial arrangement of atoms and the associated energies. libretexts.org For a cyclohexane ring, the "chair" conformation is the most stable, as it minimizes both angle strain and torsional strain. In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. pressbooks.pub Generally, a substituent is more stable in the equatorial position to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. pressbooks.publibretexts.org Understanding these conformational preferences is critical for designing molecules with specific shapes and properties, a key aspect of modern drug discovery and materials engineering. The incorporation of cyclohexyl groups has been studied as a method to enhance the thermal stability of organic semiconductors, demonstrating their utility in advanced materials.

Contextualization of Ester Functionality within Complex Organic Molecules

Esters are a pivotal class of organic compounds, defined by a carbonyl group adjacent to an ether linkage (R-COOR'). chemeo.com This functional group is widespread in nature, contributing to the characteristic fragrances and flavors of fruits and flowers. pressbooks.puborgsyn.org In industry, esters are used as solvents, plasticizers, and are the building blocks of important polymers like polyesters. sapub.org

The chemical and physical properties of a molecule are significantly influenced by the presence of an ester group. Esters are more polar than ethers but less polar than alcohols. sapub.org They can act as hydrogen bond acceptors but not donors, which means they generally have lower boiling points than carboxylic acids of similar molecular weight due to the absence of intermolecular hydrogen bonding. pressbooks.pubsapub.org The reactivity of esters is centered on the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles, leading to reactions such as hydrolysis and transesterification. sapub.org This reactivity makes esters valuable as intermediates in complex organic synthesis. orgsyn.org In biological systems, ester bonds are fundamental, most notably in lipids like triglycerides, which are the primary form of energy storage in many organisms. chemeo.com

Academic Relevance of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester within Structure-Property Relationship Studies

While extensive academic studies focusing specifically on this compound are not widely published, its structure provides a compelling case study for understanding structure-property relationships. The molecule combines the conformational features of a substituted cyclohexane ring with the functional characteristics of an ester, making it an ideal subject for predictive chemical analysis.

The key structural feature of this compound is the 4,4-dimethyl substitution on the cyclohexane ring. This "gem-dimethyl" group has a significant impact on the ring's conformational flexibility. Unlike a monosubstituted ring that can readily "flip" between two chair conformations, the 4,4-dimethyl group introduces a degree of rigidity. This conformational anchoring is of significant academic interest because it creates a more defined and predictable molecular scaffold.

Structure-property relationship studies aim to correlate a molecule's specific structural features with its macroscopic physical and chemical properties. In the case of this compound, research would focus on how the fixed cyclohexane conformation influences properties such as:

Physical Properties : The rigid structure would affect how the molecules pack in a crystal lattice, influencing melting point. In the liquid state, it would alter viscosity and refractive index compared to more flexible, non-alkylated analogs like ethyl cyclohexylacetate.

Reactivity : The orientation of the acetic acid ethyl ester side chain relative to the ring is fixed. This allows for the study of how this specific spatial arrangement affects the accessibility and reactivity of the ester group.

Solubility and Polarity : The bulky, nonpolar dimethylcyclohexyl group combined with the polar ester functionality presents an interesting balance that would determine its solubility in various solvents.

Below are some predicted physicochemical properties for the compound.

| Property | Predicted Value | Unit |

| Boiling Point | 232.0 ± 8.0 | °C |

| Density | 0.905 ± 0.06 | g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4,4-dimethylcyclohexyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-14-11(13)9-10-5-7-12(2,3)8-6-10/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUVBKBEVHMHLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Dimethyl Cyclohexyl Acetic Acid Ethyl Ester

Classical Esterification Routes and Optimization

Classical methods focus on the final step of forming the ethyl ester from (4,4-Dimethyl-cyclohexyl)-acetic acid. The primary challenge in these routes is overcoming the steric hindrance presented by the bulky 4,4-dimethylcyclohexyl group adjacent to the carboxylic acid function.

Fischer Esterification and Catalytic Enhancements

The Fischer-Speier esterification is a foundational acid-catalyzed reaction that involves the condensation of a carboxylic acid and an alcohol. organic-chemistry.org For the synthesis of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester, this entails reacting (4,4-Dimethyl-cyclohexyl)-acetic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. libretexts.org

The reaction is an equilibrium process, and strategies must be employed to drive it toward the product side. libretexts.orgmasterorganicchemistry.com This is typically achieved in two ways:

Use of Excess Alcohol : Employing ethanol as the solvent ensures a large molar excess, shifting the equilibrium towards the formation of the ethyl ester according to Le Châtelier's principle. masterorganicchemistry.comtamu.edu

Removal of Water : The water produced as a byproduct can be removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or by adding a dehydrating agent. organic-chemistry.org

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. organic-chemistry.orgcerritos.edu Subsequent proton transfer and elimination of a water molecule yield the final ester. organic-chemistry.orgcerritos.edu

Catalytic Enhancements: Due to the steric hindrance of the substituted cyclohexylacetic acid, reaction rates can be slow. masterorganicchemistry.com Various catalysts can be employed to improve the reaction kinetics and yield.

| Catalyst Type | Examples | Role |

| Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | Protonates the carbonyl group, activating it for nucleophilic attack. organic-chemistry.org |

| Lewis Acids | Zirconium(IV) or Hafnium(IV) salts | Coordinate to the carbonyl oxygen, increasing its electrophilicity. organic-chemistry.org |

| Solid Acid Catalysts | Ion-exchange resins (e.g., Dowex) | Provide a heterogeneous catalytic surface, simplifying product purification. vernier.com |

A typical laboratory procedure would involve refluxing the carboxylic acid in a large excess of ethanol with a catalytic amount of concentrated sulfuric acid for several hours, followed by workup and purification. cerritos.eduwvu.edu

Transesterification Strategies

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This method could be employed to synthesize the target compound if a different ester, such as the methyl ester of (4,4-Dimethyl-cyclohexyl)-acetic acid, is more readily available. The process involves exchanging the methoxy (B1213986) group for an ethoxy group.

The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification : The mechanism is analogous to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by ethanol, and elimination of methanol (B129727) to drive the equilibrium. masterorganicchemistry.com

Base-Catalyzed Transesterification : A strong base, such as sodium ethoxide (NaOEt), is used in catalytic amounts. The ethoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester to form a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion yields the desired ethyl ester. masterorganicchemistry.com

To ensure a high conversion rate, a large excess of ethanol is used as the solvent to shift the equilibrium toward the formation of the more thermodynamically stable ethyl ester and product alcohol (methanol). organic-chemistry.org

Advanced Synthetic Approaches to the Cyclohexyl Moiety and Ester Linkage

These methods construct the carbon skeleton and incorporate the acetic acid ethyl ester side chain, often starting from simpler cyclic precursors like 4,4-dimethylcyclohexanone (B1295358).

Reformatsky Reaction Derivatives in Cyclohexane (B81311) Synthesis

The Reformatsky reaction provides a powerful method for forming carbon-carbon bonds by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.orgthermofisher.com To synthesize a precursor to the target molecule, 4,4-dimethylcyclohexanone can be reacted with ethyl bromoacetate (B1195939) and activated zinc. iitk.ac.inlibretexts.org

The reaction proceeds via the formation of an organozinc reagent, often called a Reformatsky enolate, from the ethyl bromoacetate and zinc. wikipedia.orglibretexts.org This enolate is less reactive than corresponding Grignard or lithium reagents, which prevents side reactions like nucleophilic addition to the ester group. wikipedia.orglibretexts.org The organozinc reagent then adds to the carbonyl group of 4,4-dimethylcyclohexanone to form a β-hydroxy ester, ethyl (1-hydroxy-4,4-dimethyl-cyclohexyl)-acetate, after an acidic workup. wikipedia.org

Subsequent Transformation: The resulting β-hydroxy ester is not the final product. The hydroxyl group must be removed to yield the saturated alkyl chain. This deoxygenation can be achieved through a two-step process:

Dehydration : Acid-catalyzed dehydration of the tertiary alcohol leads to the formation of an α,β-unsaturated ester, ethyl (4,4-dimethylcyclohexylidene)acetate.

Reduction : The carbon-carbon double bond of the unsaturated ester is then reduced, typically through catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst), to yield the final product, this compound.

Wittig-Horner Reaction Variants for Olefinic Precursors

The Horner-Wadsworth-Emmons (HWE) reaction, a variant of the Wittig reaction, is highly effective for synthesizing alkenes from aldehydes or ketones. wikipedia.org It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a standard Wittig ylide, reacting with a carbonyl compound to produce an alkene. wikipedia.orgpediaa.com The byproduct, a water-soluble dialkylphosphate salt, is easily removed during purification. wikipedia.orgpediaa.com

In this synthetic route, 4,4-dimethylcyclohexanone is treated with the carbanion generated from triethyl phosphonoacetate in the presence of a base (e.g., NaH, NaOEt). organic-chemistry.org This reaction typically yields the α,β-unsaturated ester, ethyl (4,4-dimethylcyclohexylidene)acetate, with a high preference for the thermodynamically stable E-isomer. wikipedia.orgorganic-chemistry.org

| Step | Reactants | Reagents/Conditions | Product |

| 1. HWE Reaction | 4,4-Dimethylcyclohexanone, Triethyl phosphonoacetate | Base (e.g., NaH) in an aprotic solvent (e.g., THF) | Ethyl (4,4-dimethylcyclohexylidene)acetate |

| 2. Reduction | Ethyl (4,4-dimethylcyclohexylidene)acetate | H₂, Catalyst (e.g., Pd/C) | This compound |

As with the Reformatsky route, the olefinic ester intermediate must be reduced to obtain the final saturated product. Catalytic hydrogenation is the standard method for this transformation, effectively reducing the double bond without affecting the ester functionality.

Wolff-Kishner Reduction for Alkylcyclohexane Formation

The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones, converting a carbonyl group into a methylene (B1212753) (CH₂) group under strongly basic conditions. wikipedia.orgbyjus.com The reaction involves the formation of a hydrazone intermediate, which, upon heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent (e.g., diethylene glycol), decomposes to release nitrogen gas and form the corresponding alkane. byjus.comalfa-chemistry.com

While the Wolff-Kishner reduction is not used to create the ester group directly, it is a key reaction for forming the alkylcyclohexane framework from a keto-precursor. A plausible synthetic sequence would involve first creating a keto-acid or keto-ester and then reducing the ketone.

Synthesizing a precursor keto-acid, such as (4,4-dimethyl-1-oxocyclohexyl)acetic acid.

Performing the Wolff-Kishner reduction on this keto-acid to yield (4,4-Dimethyl-cyclohexyl)-acetic acid. The carboxylate formed under the basic conditions is protonated during the acidic workup.

Finally, subjecting the resulting (4,4-Dimethyl-cyclohexyl)-acetic acid to Fischer esterification as described in section 2.1.1 to obtain the target ethyl ester.

Modifications like the Huang-Minlon procedure, which involves refluxing the carbonyl compound with hydrazine (B178648) hydrate (B1144303) and a base in a high-boiling alcohol, can improve yields and shorten reaction times. alfa-chemistry.comthermofisher.com

Acid-Catalyzed Cyclization and Esterification Reactions

The synthesis of this compound would typically involve the direct esterification of (4,4-Dimethyl-cyclohexyl)-acetic acid with ethanol. This reaction, a classic example of Fischer-Speier esterification, is catalyzed by a strong acid. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of the ethanol molecule attacks this activated carbon, leading to the formation of a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst.

Catalytic Systems in the Synthesis of this compound

The choice of catalyst is crucial for optimizing the rate and yield of the esterification reaction. Catalysts for this process are broadly categorized as either homogeneous or heterogeneous.

Homogeneous catalysts dissolve in the reaction medium, providing excellent contact with the reactants and often leading to high reaction rates. For the synthesis of this compound, common homogeneous acid catalysts would include strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), as well as organic sulfonic acids such as p-toluenesulfonic acid (TsOH). researchgate.net

These catalysts operate by providing the protons necessary to initiate the esterification mechanism described above. While highly effective, homogeneous catalysts present significant drawbacks, including difficulties in separation from the product mixture, which often requires neutralization and washing steps. These steps can generate corrosive and environmentally challenging waste streams. Furthermore, the catalyst is typically not recoverable for reuse. researchgate.net

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This characteristic offers significant advantages, most notably the ease of separation of the catalyst from the product by simple filtration. This simplifies the purification process, minimizes waste generation, and allows for the catalyst to be recovered and reused over multiple reaction cycles, making the process more economical and environmentally benign. researchgate.netresearchgate.net

Solid acid catalysts are a cornerstone of heterogeneous catalysis in esterification. Examples relevant to the potential synthesis of this compound include:

Sulfonic Acid Resins: Ion-exchange resins, such as Amberlyst-15, are widely used. These are polystyrene-based polymers functionalized with sulfonic acid (-SO₃H) groups that act as proton-donating catalytic sites. They have demonstrated high activity in various esterification reactions. researchgate.netresearchgate.net

Supported Heteropolyacids: Heteropolyacids like silicotungstic acid (H₄SiW₁₂O₄₀) can be supported on high-surface-area materials like silica (B1680970) or carbon. These catalysts are known for their strong Brønsted acidity and are effective in promoting esterification. researchgate.net

Sulfated Metal Oxides: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) are classified as solid superacids and exhibit high catalytic activity in esterification due to their strong acid sites. researchgate.net

The table below compares the features of common solid acid catalysts applicable to ester synthesis.

| Catalyst Type | Examples | Key Advantages | Key Disadvantages |

| Sulfonic Acid Resins | Amberlyst-15, Dowex 50WX8 | High acidity, commercially available, well-studied | Limited thermal stability (typically < 150 °C) |

| Supported Heteropolyacids | H₄SiW₁₂O₄₀/SiO₂ | Very strong acidity, high activity | Potential for leaching of the active species from the support |

| Sulfated Metal Oxides | Sulfated Zirconia | Superacidic sites, high thermal stability | Can be deactivated by water, more complex preparation |

In recent years, nanomaterials have emerged as a promising class of catalyst supports and catalysts due to their exceptionally high surface-area-to-volume ratio, which allows for a high density of active sites.

For esterification reactions, functionalized nanomaterials can act as highly efficient solid acid catalysts. For instance, carbon nanotubes or magnetic nanoparticles (e.g., Fe₃O₄) can be functionalized with sulfonic acid groups (-SO₃H). These nanocatalysts combine the benefits of high catalytic activity with unique properties that facilitate their separation. Magnetic nanocatalysts, for example, can be easily removed from the reaction mixture using an external magnetic field, offering a simple and efficient recovery method.

Polymer-supported catalysts represent a major category of heterogeneous catalysts where the active catalytic species is chemically bonded to or physically entrapped within a polymer matrix. This approach immobilizes the catalyst, preventing its loss during workup and allowing for its reuse.

For acid-catalyzed esterification, the most common examples are the sulfonic acid-functionalized polystyrene resins (e.g., Amberlyst-15) mentioned previously. These materials are essentially copolymers of styrene (B11656) and divinylbenzene (B73037) (for cross-linking) that have been sulfonated. The polymer backbone provides a robust, insoluble support for the acidic functional groups, making them effective and recyclable catalysts for producing esters like this compound.

Heterogeneous Catalysis for Improved Yields and Selectivity

Process Intensification and Reaction Engineering for Scalable Synthesis

The esterification of (4,4-Dimethyl-cyclohexyl)-acetic acid with ethanol presents challenges typical of reactions involving bulky substrates, namely steric hindrance, which can lead to slower reaction rates and unfavorable equilibria. Consequently, process intensification strategies are paramount to achieving high conversion and yield in a cost-effective manner.

Batch reactors are commonly employed for the production of specialty chemicals due to their flexibility. The optimization of a batch process for the synthesis of this compound involves the careful control of several key parameters to overcome the inherent kinetic limitations.

The primary method for this esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. To drive the reaction equilibrium towards the product side, continuous removal of water, a byproduct of the reaction, is essential.

Key Optimization Parameters:

Catalyst Selection and Loading: While homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are effective, their use can lead to corrosion and purification challenges. Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer advantages in terms of ease of separation and reusability. The optimal catalyst loading needs to be determined experimentally to balance reaction rate with cost. For analogous esterifications of sterically hindered acids, catalyst loadings in the range of 5-15% by weight of the carboxylic acid have been reported to be effective.

Reactant Molar Ratio: Employing a significant excess of ethanol can shift the equilibrium to favor the formation of the ethyl ester. Molar ratios of ethanol to (4,4-Dimethyl-cyclohexyl)-acetic acid ranging from 3:1 to 10:1 are typically explored to maximize conversion.

Temperature: The reaction temperature influences both the reaction rate and the equilibrium position. Higher temperatures generally increase the reaction rate. However, for the esterification of cyclohexanoic acid, a structurally similar compound, studies have shown that operating at temperatures between 70°C and 100°C provides a good balance between reaction kinetics and minimizing potential side reactions.

Water Removal: The continuous removal of water is critical for achieving high conversions. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by operating the reactor under vacuum.

Agitation: Sufficient agitation is necessary to ensure proper mixing of the reactants and catalyst, particularly when using heterogeneous catalysts, to minimize mass transfer limitations.

Illustrative Batch Reactor Optimization Data (Hypothetical based on analogous systems):

| Parameter | Range Explored | Optimal Condition (Hypothetical) | Effect on Yield |

| Ethanol:Acid Molar Ratio | 2:1 to 12:1 | 8:1 | Increasing ratio shifts equilibrium, improving yield up to a point of diminishing returns. |

| Catalyst Loading (Amberlyst-15) | 5% to 20% (w/w) | 15% | Higher loading increases reaction rate, but may not be cost-effective beyond the optimum. |

| Temperature | 60°C to 110°C | 95°C | Increases reaction rate; higher temperatures may lead to side reactions or require higher pressure. |

| Reaction Time | 2 to 24 hours | 12 hours | Time required to reach equilibrium or desired conversion. |

Continuous flow chemistry offers several advantages over batch processing for the synthesis of this compound, including enhanced heat and mass transfer, improved safety, and the potential for higher throughput and automation. A common setup for continuous esterification is a packed-bed reactor.

In a packed-bed reactor setup, a solution of (4,4-Dimethyl-cyclohexyl)-acetic acid and ethanol is continuously passed through a heated column packed with a solid acid catalyst. The product stream is then collected and purified.

Key Considerations for Continuous Flow Synthesis:

Reactor Design: A tubular reactor packed with a heterogeneous catalyst is a suitable configuration. The dimensions of the reactor (length and diameter) and the catalyst particle size are critical design parameters that influence residence time, pressure drop, and conversion.

Catalyst Choice: The stability and activity of the heterogeneous catalyst under continuous flow conditions are crucial. Macroporous ion-exchange resins are often preferred due to their high surface area and robustness.

Flow Rate and Residence Time: The flow rate of the reactant mixture determines the residence time within the reactor. Optimizing the flow rate is essential to allow sufficient time for the reaction to proceed to the desired conversion without leading to excessively long processing times. For sterically hindered esters, longer residence times may be necessary compared to less hindered substrates.

Temperature and Pressure: Continuous flow reactors allow for precise temperature control, which is critical for optimizing the reaction rate and minimizing byproducts. Operating at elevated pressure can enable the use of higher temperatures without boiling the solvent, further accelerating the reaction.

Solvent: While an excess of ethanol can serve as the solvent, the use of a co-solvent can sometimes improve solubility and modify the reaction conditions.

In-line Purification: A significant advantage of continuous flow is the potential for integrating in-line purification steps, such as liquid-liquid extraction or distillation, to continuously remove the product and unreacted starting materials.

Comparative Data for Continuous Flow Synthesis (Hypothetical based on analogous systems):

| Parameter | Typical Range | Impact on Process |

| Residence Time | 10 - 60 minutes | Longer residence times generally lead to higher conversion but lower throughput. |

| Temperature | 80°C - 150°C | Higher temperatures increase the reaction rate, but catalyst stability must be considered. |

| Pressure | 1 - 10 bar | Allows for operation at temperatures above the boiling point of the reactants at atmospheric pressure. |

| Catalyst Bed Length | 10 - 50 cm | A longer bed increases residence time and potential for higher conversion. |

By carefully optimizing these parameters in both batch and continuous flow settings, the synthesis of this compound can be scaled up efficiently and economically. The choice between batch and continuous processing will ultimately depend on the desired production scale, economic considerations, and the specific infrastructure available.

Reaction Chemistry and Transformations of 4,4 Dimethyl Cyclohexyl Acetic Acid Ethyl Ester

Hydrolysis and Saponification Reactions

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a characteristic reaction of esters. This process can be catalyzed by either an acid or a base, with the latter being commonly referred to as saponification.

The acid-catalyzed hydrolysis of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester is a reversible process that results in the formation of (4,4-Dimethyl-cyclohexyl)-acetic acid and ethanol (B145695). The reaction is typically carried out by heating the ester in the presence of water and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the tetrahedral intermediate to one of the oxygen atoms of the original ethoxy group. This converts the ethoxy group into a good leaving group (ethanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated ethoxy group as a neutral ethanol molecule.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product, (4,4-Dimethyl-cyclohexyl)-acetic acid.

Because the reaction is reversible, it is often performed with a large excess of water to drive the equilibrium towards the products, in accordance with Le Châtelier's principle.

Base-catalyzed hydrolysis, or saponification, of this compound is an irreversible reaction that yields the salt of the carboxylic acid and ethanol. The use of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), makes the process irreversible.

The mechanism involves two main stages:

Nucleophilic Addition: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of the Alkoxide: The intermediate collapses, and the ethoxide ion (CH₃CH₂O⁻) is eliminated. This step results in the formation of (4,4-Dimethyl-cyclohexyl)-acetic acid.

Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms ethanol and the carboxylate salt ((4,4-Dimethyl-cyclohexyl)-acetate). This final step is essentially irreversible and drives the entire reaction to completion.

Rate = k[this compound][OH⁻]

| Initial Ester Concentration ([E]₀) (mol/L) | Initial Hydroxide Concentration ([OH⁻]₀) (mol/L) | Initial Rate (mol/L·s) | Calculated Rate Constant (k) (L/mol·s) |

|---|---|---|---|

| 0.050 | 0.050 | 6.25 x 10⁻⁵ | 0.025 |

| 0.100 | 0.050 | 1.25 x 10⁻⁴ | 0.025 |

| 0.050 | 0.100 | 1.25 x 10⁻⁴ | 0.025 |

| 0.100 | 0.100 | 2.50 x 10⁻⁴ | 0.025 |

Derivatization and Functional Group Interconversions

The ester moiety of this compound is a versatile handle for further chemical modifications, allowing for its conversion into a variety of other functional groups.

Esters can be reduced to primary alcohols using powerful reducing agents. This compound is resistant to mild reducing agents like sodium borohydride (B1222165) (NaBH₄) but can be effectively reduced by strong agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgcommonorganicchemistry.com

The reaction, typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), cleaves the ester bond and reduces the carbonyl group. The process involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. A final aqueous workup step is required to protonate the resulting alkoxides.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com For this compound, this reaction can be used to synthesize other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. organic-chemistry.orgbiofueljournal.combiofueljournal.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is an equilibrium process, and to favor the formation of the desired product, the reactant alcohol is typically used in large excess as the solvent.

Base-Catalyzed Transesterification: An alkoxide base corresponding to the desired alcohol (e.g., methoxide (B1231860) for a methyl ester) is used as the catalyst. The reaction proceeds via nucleophilic acyl substitution. This is also an equilibrium reaction, driven to completion by using the alcohol as the solvent. masterorganicchemistry.com

The following table illustrates the expected products from the transesterification of this compound with various alcohols.

| Reactant Alcohol | Catalyst Type | Product Ester |

|---|---|---|

| Methanol (B129727) (CH₃OH) | Acid or Base | (4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester |

| Propan-1-ol (CH₃CH₂CH₂OH) | Acid or Base | (4,4-Dimethyl-cyclohexyl)-acetic acid propyl ester |

| Propan-2-ol ((CH₃)₂CHOH) | Acid or Base | (4,4-Dimethyl-cyclohexyl)-acetic acid isopropyl ester |

| Benzyl (B1604629) alcohol (C₆H₅CH₂OH) | Acid or Base | (4,4-Dimethyl-cyclohexyl)-acetic acid benzyl ester |

This compound can be converted into amides through a reaction known as ammonolysis, which involves heating the ester with ammonia (B1221849) or a primary or secondary amine. nih.gov However, this direct reaction is often slow and may require high temperatures and pressures. researchgate.net

A more common and efficient strategy for amide formation involves a two-step process:

First, the ester is hydrolyzed to the corresponding carboxylic acid, (4,4-Dimethyl-cyclohexyl)-acetic acid, as described in section 3.1.

The carboxylic acid is then activated by converting it into a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂) or by using a peptide coupling reagent (e.g., DCC, EDC). This activated intermediate readily reacts with ammonia or an amine to form the desired amide with high yield under mild conditions.

The table below shows potential amide products formed from this compound (via its carboxylic acid derivative) with various amines.

| Reactant Amine | Product Amide Name |

|---|---|

| Ammonia (NH₃) | 2-(4,4-Dimethylcyclohexyl)acetamide |

| Methylamine (CH₃NH₂) | 2-(4,4-Dimethylcyclohexyl)-N-methylacetamide |

| Dimethylamine ((CH₃)₂NH) | 2-(4,4-Dimethylcyclohexyl)-N,N-dimethylacetamide |

| Aniline (C₆H₅NH₂) | 2-(4,4-Dimethylcyclohexyl)-N-phenylacetamide |

Reactions Involving the Cyclohexyl Ring System

The reactivity of the this compound is largely dictated by the saturated nature of the cyclohexane (B81311) ring. Direct transformations on the ring typically require harsh conditions or the introduction of functional groups to facilitate reactions. The presence of the gem-dimethyl group at the C4 position sterically hinders certain approaches and influences the conformational stability of the ring, which can affect the stereochemical outcome of reactions on substituted analogues. libretexts.orglibretexts.org

While the parent compound is saturated, its unsaturated analogues, such as (4,4-dimethyl-cyclohex-1-en-1-yl)-acetic acid ethyl ester, would be susceptible to electrophilic addition reactions. In these reactions, an electrophile adds across the double bond, breaking the π-bond and forming two new σ-bonds. researchgate.net The regioselectivity of such additions is governed by the stability of the intermediate carbocation.

Common electrophilic addition reactions include:

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) would proceed via a carbocation intermediate. The stability of this intermediate dictates the final product according to Markovnikov's rule.

Hydration: Acid-catalyzed addition of water introduces a hydroxyl group.

Halogenation: Addition of halogens like Br₂ or Cl₂ results in a di-halogenated cyclohexane ring.

The rate of these reactions depends on the stability of the transition state, which is close in energy to the carbocation intermediate. stackexchange.com The presence of alkyl groups, like the gem-dimethyl group, can stabilize the carbocation through inductive effects, potentially influencing the reaction rate compared to unsubstituted cyclohexene (B86901) derivatives. stackexchange.com

Table 1: Predicted Products of Electrophilic Addition to an Unsaturated Analogue This table outlines the expected major products from the reaction of (4,4-dimethyl-cyclohex-1-en-1-yl)-acetic acid ethyl ester with various electrophiles, based on general principles of electrophilic addition.

| Reagent | Reaction Type | Predicted Major Product |

| HBr | Hydrobromination | (1-Bromo-4,4-dimethyl-cyclohexyl)-acetic acid ethyl ester |

| H₂O, H₂SO₄ (cat.) | Acid-Catalyzed Hydration | (1-Hydroxy-4,4-dimethyl-cyclohexyl)-acetic acid ethyl ester |

| Br₂ in CCl₄ | Bromination | (1,2-Dibromo-4,4-dimethyl-cyclohexyl)-acetic acid ethyl ester |

Direct substitution on the saturated cyclohexane ring is challenging and typically proceeds through free-radical mechanisms, which often lack selectivity and can result in a mixture of products. For instance, free-radical halogenation with chlorine or bromine in the presence of UV light could lead to substitution at any of the methylene (B1212753) positions on the ring. The presence of the bulky gem-dimethyl group at C4 would likely influence the product distribution due to steric hindrance, potentially favoring substitution at positions further from this group.

Conformational analysis is crucial in understanding the reactivity of substituted cyclohexanes. Substituents prefer to occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org In any potential substitution reaction on a derivative of this compound, the conformational preference of the incoming substituent would play a role in the stability of the final product.

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.dethermofisher.com While the parent ester does not readily undergo rearrangement, its isomeric derivatives, particularly those with specific functional groups, can participate in synthetically important transformations. libretexts.org

Key examples of rearrangements applicable to derivatives include:

Pinacol-Pinacolone Rearrangement: An acid-catalyzed rearrangement of a 1,2-diol (vicinal diol) to a ketone. A hypothetical derivative, (4,4-dimethyl-1,2-dihydroxycyclohexyl)-acetic acid ethyl ester, would undergo this rearrangement. The reaction's course is controlled by stereoelectronic effects, with the migration of the group anti-periplanar to the leaving group being favored. spcmc.ac.in The migration of a carbon from the ring would result in a ring-contraction, yielding a cyclopentyl ketone derivative.

Baeyer-Villiger Oxidation: This reaction converts a ketone to an ester using a peroxy acid. wiley-vch.de A ketone analogue, such as ethyl 2-(4,4-dimethyl-1-oxocyclohexyl)acetate, could be oxidized to a lactone (a cyclic ester). The migratory aptitude follows the order: tertiary alkyl > cyclohexyl > secondary alkyl. wiley-vch.de This indicates that one of the ring carbons would migrate to the oxygen atom.

The stereochemistry of the cyclohexane ring is a critical factor in these rearrangements, as the axial or equatorial position of substituents can dictate the reaction pathway and the resulting products. spcmc.ac.in

Complexation and Encapsulation Chemistry

The nonpolar, bulky 4,4-dimethylcyclohexyl group of the ester allows it to participate in host-guest chemistry and makes it a suitable candidate for encapsulation within hydrophobic matrices.

Host-guest chemistry involves the formation of complexes where a "host" molecule encloses a "guest" molecule through non-covalent interactions like van der Waals forces, hydrophobic interactions, or hydrogen bonding. wikipedia.orgnih.gov Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils possess hydrophobic inner cavities and are capable of encapsulating nonpolar guest molecules in aqueous solutions. thno.orgnih.gov

Given its hydrophobic nature, the 4,4-dimethylcyclohexyl moiety of the title compound is an ideal guest for inclusion within the cavity of a suitable host. Cyclodextrins, which are cyclic oligosaccharides, are particularly well-suited for this purpose due to their biocompatibility and ability to encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. thno.orgnih.gov The size of the host's cavity is crucial for stable complex formation.

Table 2: Potential Supramolecular Hosts for Complexation This table summarizes common macrocyclic hosts and their potential for forming inclusion complexes with this compound based on their cavity characteristics.

| Host Molecule | Type | Cavity Characteristics | Potential for Complexation |

| β-Cyclodextrin | Oligosaccharide | Moderately sized, hydrophobic | High; the cyclohexyl group is a suitable size for the cavity. wikipedia.org |

| γ-Cyclodextrin | Oligosaccharide | Larger hydrophobic cavity | Moderate; may be too large for a single guest molecule, potentially leading to a less stable complex. wikipedia.org |

| Calix wikipedia.orgarene | Phenolic Macrocycle | Tunable, deep hydrophobic pocket | High; can be functionalized to optimize binding with the ester group. |

| Cucurbit nih.govuril | Glycoluril Macrocycle | Rigid, hydrophobic cavity | Moderate to High; known to bind alkyl and cycloalkyl groups. researchgate.net |

Microencapsulation is a process where a core material is coated with a polymeric shell to form microcapsules. This technology can protect the core material, control its release, and modify its physical properties. Ethyl cellulose (B213188) is a common, biocompatible polymer used for creating microcapsules for the controlled release of various substances. nih.govessencejournal.com

An established method for encapsulation is the emulsion solvent evaporation technique. essencejournal.comscispace.com In this process:

The core material, this compound, and the shell polymer (e.g., ethyl cellulose) are dissolved in a volatile organic solvent that is immiscible with water, such as ethyl acetate (B1210297).

This organic phase is emulsified in an aqueous phase containing a surfactant to form small droplets.

The organic solvent is then removed by evaporation, causing the polymer to precipitate around the core droplets, forming solid microcapsules.

The properties of the resulting microcapsules and the release profile of the encapsulated compound are influenced by several factors, including the polymer concentration, the core-to-polymer ratio, and the type and concentration of the surfactant used. nih.gov Release of the encapsulated agent can occur through diffusion through the polymer wall or degradation of the coating. researchgate.net Mathematical models are often employed to understand and predict the release behavior of encapsulated compounds from packaging or coating materials. researchgate.netdntb.gov.ua

Table 3: Influence of Formulation Variables on Ethyl Cellulose Microcapsule Properties This table outlines how different parameters in the emulsion solvent evaporation process can affect the final characteristics of microcapsules designed to encapsulate a compound like this compound.

| Variable | Effect of Increase | Impact on Release Rate |

| Ethyl Cellulose Concentration | Increases microcapsule size and wall thickness. nih.gov | Decreases release rate. nih.gov |

| Core-to-Polymer Ratio | Increases drug loading, may lead to incomplete encapsulation at high ratios. | Increases release rate (thinner walls). |

| Surfactant Concentration | Decreases microcapsule size due to more stable emulsion droplets. nih.gov | Increases release rate (larger surface area). nih.gov |

| Stirring Speed | Decreases microcapsule size. | Increases release rate. |

Spray Drying Techniques for Formulation

Spray drying is a widely utilized process in the pharmaceutical and chemical industries for producing dry powders from a liquid or slurry by rapidly drying with a hot gas. This technique is particularly advantageous for creating amorphous solid dispersions, which can enhance the solubility and bioavailability of poorly soluble compounds. The process involves the atomization of a solution or suspension containing the compound of interest and a carrier polymer into a hot drying chamber. The solvent rapidly evaporates, leaving behind solid particles.

Key process parameters in spray drying that are typically optimized for a specific formulation include:

Inlet and Outlet Temperatures: These affect the drying rate and the residual solvent levels in the final product.

Feed Rate: The rate at which the liquid feed is pumped into the atomizer.

Atomization Gas Flow/Pressure: This influences the droplet size, which in turn affects the particle size of the final powder.

Solvent System: The choice of solvent is critical for dissolving both the active compound and the carrier, and its volatility impacts the drying process.

Solid Content: The concentration of the dissolved solids in the feed solution can affect the particle properties and process efficiency.

While the principles of spray drying are well-established, the specific application and optimization of these parameters are highly dependent on the physicochemical properties of the compound being formulated. Without specific studies on this compound, any discussion of its formulation via spray drying would be purely speculative and would not meet the required standards of scientific accuracy for this article.

Further research would be necessary to determine the feasibility and optimal conditions for formulating this compound using spray drying techniques. Such research would involve screening various solvents and carrier polymers, followed by a systematic optimization of the process parameters to achieve the desired particle characteristics and product stability.

Advanced Spectroscopic and Analytical Characterization Techniques in the Study of 4,4 Dimethyl Cyclohexyl Acetic Acid Ethyl Ester

Chromatographic Separation and Quantification Methodologies

Chromatography is a fundamental technique for separating the target compound from impurities, reaction byproducts, or other components in a mixture.

Gas chromatography is a powerful tool for assessing the purity of volatile and thermally stable compounds like (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. wpmucdn.com For the analysis of this ester, a non-polar or mid-polar capillary column is typically employed.

The purity of a sample is determined by injecting a vaporized aliquot into the GC system. The resulting chromatogram displays peaks corresponding to each separated compound. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity, often expressed as a percentage. lobachemie.com Method parameters are optimized to ensure good separation and resolution from any potential impurities.

Table 1: Typical Gas Chromatography (GC) Parameters

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Fused Silica (B1680970) Capillary | Provides high resolution and efficiency. |

| Stationary Phase | 5% Phenyl Methyl Siloxane | A versatile, mid-polarity phase suitable for separating a wide range of compounds, including esters. nist.gov |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions offering a good balance between resolution and analysis time. nist.gov |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Temperature Program | Initial: 60°C, Ramp: 10°C/min to 280°C | A temperature gradient is used to elute compounds with a range of boiling points effectively. |

| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds and provides a linear response over a wide concentration range. |

High-Performance Liquid Chromatography is employed for the separation and quantification of less volatile or thermally labile compounds that may be present alongside the target ester. It is particularly useful for identifying related substances from synthesis or degradation. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is a common mode for this type of analysis. ekb.eg

Detection is often achieved using a Diode Array Detector (DAD) or a UV-Vis detector, although the ester group itself has a weak chromophore. Therefore, detection might be set at a low wavelength (e.g., ~210 nm). ekb.eg The method's specificity allows for the resolution of structurally similar compounds, which is critical for quality control. epa.gov

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 (Octadecyl-silica), 5 µm particle size, 4.6 x 250 mm | Standard reversed-phase column for separating moderately non-polar compounds. ekb.eg |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water | A mixture of organic solvent and water is used to elute the compound from the column. A gradient can improve separation of complex mixtures. ekb.eg |

| Additive | 0.1% Formic Acid | Improves peak shape and ionization efficiency if coupled with a mass spectrometer. epa.gov |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm I.D. column. ekb.eg |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | Diode Array Detector (DAD) | Scans a range of wavelengths to detect analytes and assess peak purity. |

| Injection Volume | 10 µL | The volume of sample introduced into the system. |

Mass Spectrometry for Structural Elucidation and Fragmentation Pathways

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information about the molecular weight and structure of a compound.

Electron Ionization is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M•+) and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a pattern of fragment ions that can be used for structural elucidation and identification by comparison with spectral libraries. nist.govgovinfo.gov

For this compound (MW = 198.3), the molecular ion peak would be expected at m/z 198. Key fragmentation pathways would include the loss of the ethoxy group (-•OCH2CH3, 45 Da), loss of the ethyl group (-•CH2CH3, 29 Da), and cleavage of the bond between the carbonyl group and the cyclohexane (B81311) ring. The cyclohexane ring itself can undergo characteristic fragmentation.

Table 3: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z Value | Proposed Ion/Fragment | Description |

| 198 | [C12H22O2]•+ | Molecular Ion (M•+) |

| 170 | [M - C2H4]•+ | Loss of ethylene (B1197577) via McLafferty rearrangement |

| 153 | [M - •OC2H5]+ | Loss of the ethoxy radical |

| 125 | [M - •CH2COOC2H5]+ | Cleavage of the acetic acid ethyl ester side chain |

| 111 | [C8H15]+ | Fragment from the dimethylcyclohexane moiety |

| 88 | [CH3C(OH)=OC2H5]•+ | Ion from McLafferty rearrangement, characteristic of ethyl esters |

| 57 | [C4H9]+ | tert-Butyl cation from fragmentation of the dimethylcyclohexyl group |

Electrospray Ionization is a soft ionization technique that is particularly useful for polar and large molecules, but it can also be used for less polar compounds like esters. nih.gov Unlike EI, ESI typically produces intact molecular ions with minimal fragmentation. For a neutral molecule like this compound, ionization occurs through the formation of adducts with cations present in the solvent, such as protons ([M+H]+), sodium ions ([M+Na]+), or ammonium (B1175870) ions ([M+NH4]+). nih.gov These additives are often deliberately introduced into the mobile phase to promote ionization. nih.gov ESI is commonly coupled with HPLC (LC-MS) to provide mass information for each chromatographically separated peak. ekb.eg

Table 4: Expected Adduct Ions in the ESI Mass Spectrum

| Ion Adduct | Formula | Calculated m/z |

| Protonated Molecule | [C12H22O2 + H]+ | 199.17 |

| Sodiated Molecule | [C12H22O2 + Na]+ | 221.15 |

| Ammoniated Molecule | [C12H22O2 + NH4]+ | 216.19 |

Tandem Mass Spectrometry, or MS/MS, is a technique used to further investigate the structure of ions observed in the primary mass spectrum. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]+ from ESI) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov

This process provides detailed structural information and confirms the identity of the precursor ion. For the [M+H]+ ion of this compound (m/z 199.17), a characteristic fragmentation would be the neutral loss of ethanol (B145695) (C2H5OH, 46.07 Da), resulting in a prominent product ion at m/z 153.10. Further fragmentation of the cyclohexane ring could also be observed, providing deeper insight into the molecule's connectivity.

Table 5: Predicted MS/MS Fragmentation of the Protonated Molecule [M+H]+

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Description |

| 199.17 | 153.10 | C2H6O (46.07 Da) | Loss of ethanol, a characteristic fragmentation for protonated ethyl esters. |

| 199.17 | 111.12 | C4H8O2 (88.10 Da) | Loss of ethyl acetate (B1210297), indicating cleavage at the ring. |

| 153.10 | 125.10 | CO (28.00 Da) | Loss of carbon monoxide from the acylium ion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound. For this compound, NMR is crucial for analyzing the rigid chair conformation of the cyclohexane ring, imposed by the gem-dimethyl group at the C4 position, and for assigning the chemical environments of all protons and carbons.

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. The gem-dimethyl substitution at the C4 position effectively locks the cyclohexane ring into a stable chair conformation, preventing ring flipping. This conformational rigidity makes the axial and equatorial protons chemically distinct, leading to a more complex but highly informative spectrum.

The expected chemical shifts (δ) are influenced by factors such as electronegativity and magnetic anisotropy. The protons of the ethyl ester group are readily identifiable: a quartet around δ 4.1 ppm corresponding to the methylene (B1212753) group (-OCH₂-) adjacent to the oxygen atom, and a triplet around δ 1.2 ppm for the terminal methyl group (-CH₃). The methylene protons of the acetic acid side chain (-CH₂COO-) are expected to appear as a doublet around δ 2.2 ppm.

The protons on the cyclohexane ring produce a complex series of overlapping multiplets in the upfield region (typically δ 0.8-2.0 ppm). The two methyl groups at the C4 position are non-equivalent; the axial methyl group is shielded by the ring structure and appears at a slightly lower chemical shift than the equatorial methyl group. Both are expected to appear as sharp singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ethyl -CH₃ | 1.2 | Triplet (t) |

| Ethyl -OCH₂- | 4.1 | Quartet (q) |

| Side Chain -CH₂COO- | 2.2 | Doublet (d) |

| Ring -CH- (C1) | 1.8 | Multiplet (m) |

| Ring -CH₂- (C2, C6, C3, C5) | 0.9 - 1.7 | Multiplets (m) |

| Ring C4 -CH₃ (axial) | 0.85 | Singlet (s) |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual values may vary depending on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, providing a count of the non-equivalent carbons. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield around δ 172 ppm. The carbon of the -OCH₂- group is found around δ 60 ppm, while the terminal ethyl methyl carbon appears upfield at approximately δ 14 ppm.

The carbons of the 4,4-dimethylcyclohexyl moiety can be distinguished based on their substitution and position. The quaternary C4 carbon atom, bonded to the two methyl groups, is expected around δ 30-35 ppm. The methine carbon at C1, which bears the acetic acid ester side chain, would appear near δ 35-40 ppm. The methylene carbons of the ring (C2, C3, C5, C6) and the two methyl group carbons will resonate in the δ 25-40 ppm range. Due to the locked conformation, the two methyl carbons at C4 are chemically distinct and should produce separate signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | 172 |

| Ethyl -OCH₂- | 60 |

| Ethyl -CH₃ | 14 |

| Side Chain -CH₂COO- | 43 |

| Ring -CH- (C1) | 38 |

| Ring -CH₂- (C2, C6) | 35 |

| Ring -CH₂- (C3, C5) | 39 |

| Ring >C< (C4) | 31 |

| Ring C4 -CH₃ (axial) | 28 |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual values may vary depending on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu Key expected correlations include the coupling between the ethyl -OCH₂- and -CH₃ protons, the side-chain -CH₂COO- protons and the C1 methine proton, and sequential couplings between adjacent protons around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal from the ¹H spectrum. For instance, the proton signal at δ 4.1 ppm will show a correlation to the carbon signal at δ 60 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically over 2-4 bonds) between protons and carbons. researchgate.net This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. researchgate.netyoutube.com Key HMBC correlations would include:

Protons of the ethyl group (-OCH₂- and -CH₃) to the ester carbonyl carbon (C=O).

Protons of the side-chain methylene (-CH₂COO-) to the carbonyl carbon and to carbons C1, C2, and C6 of the ring.

Protons of the gem-dimethyl groups to the quaternary C4 carbon and the adjacent C3 and C5 carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational state. IR and Raman spectroscopy are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. kurouskilab.com

The spectrum of this compound is dominated by the characteristic vibrations of its ester and cycloalkane components.

Ester Group: The most prominent feature in the IR spectrum is the intense carbonyl (C=O) stretching absorption, expected in the range of 1735-1750 cm⁻¹. spectroscopyonline.com This band is typically weaker in the Raman spectrum. The C-O single bond stretches of the ester group give rise to two strong bands in the IR spectrum, typically found in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

Cycloalkane Group: The alkane portions of the molecule produce characteristic C-H stretching vibrations in the 2850-2960 cm⁻¹ range, which are strong in both IR and Raman spectra. libretexts.org Bending vibrations for CH₂ and CH₃ groups (scissoring and symmetric deformation) appear in the 1470-1450 cm⁻¹ and 1375 cm⁻¹ regions, respectively. libretexts.org The cyclohexane ring itself has characteristic "breathing" and deformation modes in the fingerprint region (< 1300 cm⁻¹). ustc.edu.cn

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2960 | Strong | Strong |

| C=O Stretch | Ester | 1735 - 1750 | Very Strong | Weak-Medium |

| CH₂ Scissoring | Alkane | ~1465 | Medium | Medium |

| CH₃ Bending | Alkane | ~1375 | Medium | Medium |

| C-O Stretch | Ester | 1150 - 1250 | Strong | Medium |

The conformational rigidity of the 4,4-dimethylcyclohexane ring has a notable effect on the vibrational spectra. In a flexible system like unsubstituted cyclohexane, the rapid interconversion between chair conformers can lead to broadened spectral bands. However, the presence of the gem-dimethyl group prevents this ring flip, locking the molecule into a single, well-defined chair conformation.

This conformational locking results in sharper and better-resolved vibrational bands, as the molecule exists predominantly in one energetic state. Furthermore, the specific orientation (axial or equatorial) of the acetic acid ethyl ester side chain can subtly influence the vibrational frequencies of bonds within the ring and the side chain itself due to differing steric interactions and slight changes in bond angles. For instance, steric compression between the side chain and axial hydrogens could lead to minor shifts in C-H or C-C vibrational modes compared to a less hindered analogue.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral analogues)

Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule and are therefore powerful tools for stereochemical analysis, including the determination of enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample.

For a hypothetical chiral analogue of this compound, such as (R)- or (S)-cyclohexylacetic acid ethyl ester, chiroptical techniques would be central to its characterization. The magnitude of the chiroptical signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. A racemic mixture (a 50:50 mixture of enantiomers) is optically inactive and thus produces no chiroptical signal.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the variation of the optical rotation of a chiral substance with the wavelength of light. A plot of specific rotation ([α]) versus wavelength (λ) is known as an ORD curve. wikipedia.orgmgcub.ac.in The phenomenon arises because chiral molecules exhibit different refractive indices for left and right circularly polarized light, causing the plane of linearly polarized light to rotate. leidenuniv.nl

In regions of the spectrum where the molecule does not absorb light, the ORD curve is a plain curve, showing a steady increase or decrease in rotation as the wavelength changes. egyankosh.ac.in However, in the vicinity of an electronic absorption band of a chromophore within the molecule (such as the carbonyl group of the ester in a chiral analogue), the ORD curve exhibits a characteristic peak and trough. This phenomenon is known as the Cotton effect. The sign of the Cotton effect (positive or negative) and its magnitude are characteristic of the chiral molecule's absolute configuration and conformation. egyankosh.ac.in

Table 1: Illustrative Optical Rotatory Dispersion Data for a Hypothetical Chiral Cyclohexylacetic Acid Ester Analogue

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 700 | +15 |

| 589 (Na D-line) | +25 |

| 450 | +50 |

| 350 | +120 |

| 315 (Peak) | +450 |

| 305 (Zero Crossover) | 0 |

| 295 (Trough) | -350 |

| 270 | -100 |

Note: This data is hypothetical and serves to illustrate a typical positive Cotton effect for a chiral analogue containing a carbonyl chromophore.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a related and often more informative chiroptical technique. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgleidenuniv.nl A CD spectrum is a plot of the difference in molar absorptivity (Δε = εL - εR) or molar ellipticity ([θ]) against wavelength. mgcub.ac.in

Like ORD, CD signals are only observed for chiral molecules and are most informative in the wavelength range where the molecule has a chromophore. A CD spectrum shows positive or negative peaks, also referred to as Cotton effects, corresponding to the electronic transitions of the chromophore. The sign and intensity of these peaks are highly sensitive to the stereochemistry of the molecule. egyankosh.ac.in

CD spectroscopy is a powerful tool for determining the enantiomeric excess of a sample. A pure enantiomer will show a CD spectrum with a certain intensity, while a racemic mixture will show no CD signal. The magnitude of the CD signal is directly proportional to the enantiomeric excess. By comparing the CD signal of a sample of unknown purity to that of a pure enantiomer, the e.e. can be accurately determined.

Although specific CD spectral data for a simple chiral analogue of this compound is not prevalent in the literature, numerous studies on other chiral esters and carboxylic acids demonstrate the utility of this technique. For instance, the absolute configuration of various chiral compounds can be determined by derivatizing them with a suitable chromophore and analyzing the resulting CD spectrum. nih.gov

Table 2: Illustrative Circular Dichroism Data for a Hypothetical Chiral Cyclohexylacetic Acid Ester Analogue

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 350 | 0 |

| 320 | +500 |

| 300 (Peak) | +2500 |

| 280 | +1000 |

| 260 | 0 |

Note: This data is hypothetical and illustrates a positive Cotton effect in a CD spectrum for a chiral analogue.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic behavior of molecules. These calculations can predict molecular geometries, energies, and a variety of spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, which in turn allows for the optimization of their geometries and the calculation of their energies. nih.gov For this compound, DFT calculations can predict key structural parameters.

Illustrative DFT-Calculated Geometrical Parameters:

Below is a representative table of what DFT calculations could yield for the key bond lengths and angles in the optimized geometry of this compound, based on typical values for similar functional groups.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C=O (ester carbonyl) | ~1.21 Å |

| C-O (ester single bond) | ~1.36 Å | |

| O-CH2 (ethyl) | ~1.45 Å | |

| C-C (cyclohexane ring) | ~1.54 Å | |

| Bond Angle | O=C-O (ester) | ~123° |

| C-O-CH2 (ester) | ~116° | |

| C-C-C (cyclohexane ring) | ~111° |

Note: These are estimated values based on calculations for analogous structures. Actual values would require a dedicated DFT study on this compound.

The total electronic energy and the energies of the frontier molecular orbitals (HOMO and LUMO) are also important outputs of DFT calculations. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are often more computationally demanding than DFT but can provide highly accurate predictions of various properties, including spectroscopic parameters.

For this compound, ab initio calculations can be employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy:

Ab initio calculations can determine the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. While no specific ab initio vibrational frequency calculations for the title compound are published, studies on similar molecules demonstrate the approach. For example, ab initio calculations have been used to study the vibrational frequencies of weakly bonded complexes and various organic molecules. researchgate.net

Illustrative Predicted Vibrational Frequencies:

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=O stretch | Ester carbonyl | ~1730-1750 |

| C-O stretch | Ester | ~1200-1300 |

| C-H stretch | Cyclohexane & Ethyl | ~2850-3000 |

| CH₂ bend | Ethyl | ~1450-1470 |

Note: These are typical frequency ranges and would be precisely calculated in a specific ab initio study.

NMR Spectroscopy:

The prediction of NMR chemical shifts is another powerful application of ab initio methods. modgraph.co.uk The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. modgraph.co.uk By calculating the magnetic shielding tensors for each nucleus, one can predict the corresponding chemical shifts. This is particularly useful for complex molecules with many non-equivalent protons and carbons, such as this compound. Studies on cyclohexane derivatives have shown that ab initio methods can successfully predict their NMR properties. researchgate.netuncw.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of molecules like this compound.

The cyclohexane ring is known for its conformational flexibility, with the chair conformation being the most stable. For substituted cyclohexanes, the relative stability of different chair conformations depends on the position (axial or equatorial) of the substituents. libretexts.orglibretexts.org The bulky 4,4-dimethyl substitution on the cyclohexane ring of the title compound will significantly influence its conformational preferences.

MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. nih.gov While specific MD studies on this molecule are not available, extensive research on disubstituted cyclohexanes provides a strong basis for understanding its behavior. researchgate.net For 1,4-disubstituted cyclohexanes, the diequatorial conformer is generally the most stable. libretexts.org In the case of the title compound, the ethyl acetate group at the 1-position can exist in either an axial or equatorial position. The 4,4-dimethyl groups will restrict the ring's flexibility.

Illustrative Conformational Energy Differences:

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| Chair 1 | Ethyl Acetate: Equatorial | 0 (most stable) |

| Chair 2 | Ethyl Acetate: Axial | > 4 |

| Twist-Boat | - | ~5-6 |

Note: These are estimated energy differences based on A-values for similar substituents. The presence of the gem-dimethyl group may alter these values.

The behavior of molecules can be significantly influenced by their solvent environment. acs.org MD simulations are particularly well-suited for studying solvent effects as they can explicitly model the interactions between the solute and solvent molecules. The choice of solvent can affect the conformational equilibrium and the rates of chemical reactions. For instance, polar solvents may stabilize more polar conformers or transition states. researchgate.net

For this compound, MD simulations in different solvents (e.g., water, ethanol, hexane) could reveal how the solvent modulates its conformational preferences and the dynamics of the ethyl acetate side chain. The interactions between the ester group and polar solvent molecules, such as hydrogen bonding with water, could influence the orientation of the side chain and potentially the equilibrium between axial and equatorial conformers of the substituent.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface for a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies.

For this compound, a key reaction of interest is its hydrolysis, which can be catalyzed by either acid or base. nih.gov Computational modeling can provide a detailed, step-by-step picture of the hydrolysis mechanism.

Modeling Ester Hydrolysis:

DFT and ab initio methods can be used to model the reaction pathway of ester hydrolysis. This involves locating the structures of the reactants, the tetrahedral intermediate, the transition states connecting them, and the products. rsc.orgnih.gov The energies of these species are then calculated to determine the activation barriers for each step of the reaction.

A computational study of the acid-catalyzed hydrolysis of esters can elucidate the role of the catalyst in protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. researchgate.net Similarly, for base-catalyzed hydrolysis (saponification), modeling can show the attack of the hydroxide (B78521) ion on the carbonyl carbon.

Illustrative Reaction Profile Data for Ester Hydrolysis:

| Reaction Species | Description | Relative Energy (kcal/mol) |

| Reactants | Ester + H₂O (+ H⁺ or OH⁻) | 0 |

| Transition State 1 | Formation of tetrahedral intermediate | ~15-25 |

| Tetrahedral Intermediate | Sp³ hybridized carbonyl carbon | ~10-20 |

| Transition State 2 | Breakdown of tetrahedral intermediate | ~15-25 |

| Products | Carboxylic Acid + Alcohol | Varies with pH |

Note: These are typical energy ranges for ester hydrolysis and would be specifically calculated for this compound in a dedicated study.

The steric hindrance provided by the bulky 4,4-dimethylcyclohexyl group is expected to influence the rate of hydrolysis. Computational modeling can quantify this steric effect by comparing the activation energies for the hydrolysis of this ester with those of less hindered esters.

Exploration of Biological Interactions and Mechanistic Studies of 4,4 Dimethyl Cyclohexyl Acetic Acid Ethyl Ester

Investigation of Enzymatic Biotransformations

Esterase-Mediated Hydrolysis Pathways